molecular formula C11H19NS B2536217 4-But-3-ynyl-2-propan-2-ylthiomorpholine CAS No. 2155113-61-2

4-But-3-ynyl-2-propan-2-ylthiomorpholine

Cat. No.: B2536217
CAS No.: 2155113-61-2
M. Wt: 197.34
InChI Key: IASVKVVBYAVYHZ-UHFFFAOYSA-N
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Description

4-But-3-ynyl-2-propan-2-ylthiomorpholine is a chemical compound with the molecular formula C₁₁H₁₉NS It is known for its unique structure, which includes a thiomorpholine ring substituted with a but-3-ynyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-But-3-ynyl-2-propan-2-ylthiomorpholine typically involves the reaction of thiomorpholine with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-But-3-ynyl-2-propan-2-ylthiomorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield the corresponding thiol.

    Substitution: Nucleophilic substitution reactions can occur at the but-3-ynyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-But-3-ynyl-2-propan-2-ylthiomorpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-But-3-ynyl-2-propan-2-ylthiomorpholine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with biological macromolecules, leading to changes in their structure and function. The exact pathways and targets involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-But-3-yn-2-ylthiomorpholine: A similar compound with a slightly different substitution pattern.

    2-Isopropylthiomorpholine: Lacks the but-3-ynyl group but shares the thiomorpholine core.

    Thiomorpholine: The parent compound without any substitutions.

Uniqueness

4-But-3-ynyl-2-propan-2-ylthiomorpholine is unique due to its combination of a thiomorpholine ring with both a but-3-ynyl and an isopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-but-3-ynyl-2-propan-2-ylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NS/c1-4-5-6-12-7-8-13-11(9-12)10(2)3/h1,10-11H,5-9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASVKVVBYAVYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCS1)CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155113-61-2
Record name 4-(but-3-yn-1-yl)-2-(propan-2-yl)thiomorpholine
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